molecular formula C7H10F2O B1457670 4-(Difluoromethyl)cyclohexan-1-one CAS No. 1549804-53-6

4-(Difluoromethyl)cyclohexan-1-one

Cat. No.: B1457670
CAS No.: 1549804-53-6
M. Wt: 148.15 g/mol
InChI Key: UBAVCNQFDDBTHC-UHFFFAOYSA-N
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Description

Significance of Fluorinated Organic Molecules in Contemporary Chemical Research

Beyond pharmaceuticals, fluorinated organic molecules are integral to the development of advanced materials and agrochemicals. researchgate.netyoutube.com Their unique properties, such as thermal stability, chemical resistance, and specific electronic effects, make them valuable in the design of polymers, liquid crystals, and specialized coatings. nih.govacs.org In the agrochemical sector, fluorinated compounds are prominent in a significant portion of commercially available pesticides, where they contribute to the potency and stability of the active ingredients. researchgate.netacs.org The versatility and impact of fluorination have solidified its role as a critical tool in molecular design and engineering. victoria.ac.nzresearchgate.net

Overview of Cyclohexanone (B45756) Derivatives as Versatile Synthetic Building Blocks

Cyclohexanone and its derivatives are highly versatile and widely utilized building blocks in organic synthesis. nih.govacs.org Their rigid, cyclic structure provides a reliable scaffold for the construction of more complex molecular architectures, including natural products and biologically active compounds. nih.govresearchgate.net The reactivity of the ketone functional group, along with the potential for functionalization at various positions on the cyclohexyl ring, allows for a diverse range of chemical transformations. acs.orgwikipedia.org

The synthetic utility of cyclohexanone derivatives is demonstrated by their application in a multitude of reactions, such as aldol (B89426) condensations, Michael additions, and various cyclization strategies. organic-chemistry.orgnih.gov These reactions enable the stereoselective and regioselective introduction of substituents, leading to a vast array of functionalized cyclic systems. chemrxiv.orgacs.org The ability to construct both spirocyclic and fused ring systems further highlights the importance of cyclohexanones as foundational synthons in the synthesis of complex organic molecules. nih.gov

Strategic Importance of the Difluoromethyl Group (-CHF2) in Organic Synthesis

The difluoromethyl group (-CHF2) holds a position of strategic importance in the field of organic synthesis, particularly in the design of pharmaceuticals and agrochemicals. nih.govresearchgate.net Unlike the more electron-withdrawing trifluoromethyl group, the difluoromethyl group offers a more moderate modulation of a molecule's electronic properties and lipophilicity. acs.orgadelphi.edu This subtlety allows for fine-tuning of a compound's characteristics to achieve desired biological activity and pharmacokinetic profiles. adelphi.edu

Research Gaps and Aims in the Academic Investigation of 4-(Difluoromethyl)cyclohexan-1-one

While the individual importance of fluorinated molecules, cyclohexanone derivatives, and the difluoromethyl group is well-established, the specific compound This compound remains a relatively underexplored area in academic research. A significant research gap exists in the comprehensive understanding of its synthesis, reactivity, and potential applications as a specialized building block.

Initial findings from a limited number of studies indicate the feasibility of synthesizing fluorinated cyclic ketones. sapub.orgresearchgate.net For instance, electrophilic fluorination using reagents like Selectfluor® has been employed to introduce fluorine atoms onto cyclic ketone scaffolds. sapub.orgrsc.org However, detailed investigations into the selective synthesis of the cis and trans isomers of This compound and their distinct chemical behaviors are lacking.

The primary aims of future academic investigations into this compound should therefore focus on:

Developing efficient and stereoselective synthetic routes to both the cis and trans isomers of This compound .

Thoroughly characterizing the physical and spectroscopic properties of each isomer.

Exploring the reactivity of the ketone and the difluoromethyl-substituted carbon, including reactions such as reductions, nucleophilic additions, and further functionalization.

Evaluating the potential of This compound and its derivatives as novel scaffolds in medicinal chemistry and materials science, building upon the known benefits of its constituent chemical motifs.

Addressing these research gaps will not only expand the fundamental knowledge of organofluorine chemistry but also unlock the potential of This compound as a valuable and versatile tool for synthetic chemists.

Data on Related Fluorinated Compounds

The following table presents data on related difluoromethylated and fluorinated compounds, illustrating the types of information that would be valuable to ascertain for This compound .

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key FindingReference
4-(Difluoromethoxy)cyclohexan-1-ol 1565472-22-1C7H12F2O2166.17A versatile small molecule scaffold. biosynth.com
2,2-difluoro-3,3-dihydroxy-1-cyclopentanone Not availableC5H6F2O3152.09Obtained from the hydration of 2,2-difluoro-1,3-cyclopentanedione. sapub.org
3,3-difluoro-1,2-indanedione Not availableC9H4F2O2182.13Synthesized via electrophilic fluorination. sapub.org
1-(Difluoromethyl-d)-4-phenyl-1H-1,2,3-triazole Not availableC9H6D2FN3181.19Synthesized from azidodifluoromethyl phenyl sulfone. acs.org
Z-Leu-Homophe-CHF2 Not availableC24H28F2N2O4462.49Shows activity against human coronaviruses. nih.gov
Difluoromethyl-1,3,4-oxadiazoles Not availableVariesVariesAct as selective and irreversible inhibitors of Histone Deacetylase 6. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(difluoromethyl)cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F2O/c8-7(9)5-1-3-6(10)4-2-5/h5,7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBAVCNQFDDBTHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCC1C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1549804-53-6
Record name 4-(difluoromethyl)cyclohexan-1-one
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Synthetic Methodologies for 4 Difluoromethyl Cyclohexan 1 One

Traditional Approaches to Ketone Difluoromethylation

The direct incorporation of a difluoromethyl group onto a ketone has been a long-standing challenge in synthetic organic chemistry. Traditional methods have largely relied on either stoichiometric reagents or the development of catalytic protocols to achieve this transformation.

Reagent-Based Difluoromethylation Protocols

A variety of reagents have been developed for the nucleophilic difluoromethylation of carbonyl compounds. These reagents typically generate a difluoromethyl anion or an equivalent species that subsequently attacks the electrophilic carbonyl carbon.

One of the most common classes of reagents is silicon-based, such as (difluoromethyl)trimethylsilane (B44995) (TMSCF2H). nih.gov In the presence of a suitable activator, like a fluoride (B91410) source or a strong base, TMSCF2H can effectively difluoromethylate aldehydes and ketones. nih.gov Another important class of reagents includes sulfone-based compounds like phenyl difluoromethyl sulfone (PhSO2CF2H). This reagent, upon deprotonation, forms a stable carbanion that can react with a range of electrophiles, including ketones. researchgate.net The resulting α-hydroxy sulfone can then be reductively desulfonylated to afford the difluoromethylated alcohol, which can be subsequently oxidized to the target ketone.

Other notable reagent-based approaches involve the use of phosphorus-based reagents and organometallic compounds. For instance, difluoromethyl P(V) reagents have been employed for the difluoromethylation of various substrates. The reactivity and applicability of several common difluoromethylating agents are summarized in Table 1.

Table 1: Common Reagents for Nucleophilic Difluoromethylation of Ketones

Reagent NameChemical FormulaTypical Activator/ConditionsReference
(Difluoromethyl)trimethylsilaneTMSCF₂HCsF, t-BuOK nih.gov
Phenyl difluoromethyl sulfonePhSO₂CF₂HStrong base (e.g., n-BuLi) researchgate.net
Difluoromethyl 2-pyridyl sulfoneBase researchgate.net
Zinc difluoromethylsulfinate (DFMS)Zn(SO₂CF₂H)₂t-BuOOH
(Bromodifluoromethyl)trimethylsilaneTMSCF₂BrKFHF

Catalytic Difluoromethylation Strategies

The development of catalytic methods for difluoromethylation is highly desirable to improve efficiency and reduce waste. Both metal-based and organocatalytic systems have been explored.

Photoredox catalysis has emerged as a powerful tool for the generation of difluoromethyl radicals from readily available precursors. google.com These radicals can then engage in reactions with suitable ketone derivatives, such as enol ethers or enamines, to introduce the CF2H group. For example, visible-light-mediated protocols using photocatalysts like iridium or ruthenium complexes can activate difluoromethyl sources to react with silyl (B83357) enol ethers. cardiff.ac.uknih.gov

Organocatalysis offers a metal-free alternative for difluoromethylation reactions. Chiral amines and other small organic molecules have been used to catalyze the addition of difluoromethyl nucleophiles to ketones, sometimes with high enantioselectivity. cardiff.ac.uk

Development of Advanced Synthetic Routes to 4-(Difluoromethyl)cyclohexan-1-one

While general methods for ketone difluoromethylation are established, the specific synthesis of this compound requires tailored strategies that address the regioselectivity and reactivity of the cyclohexanone (B45756) core.

Transition Metal-Catalyzed Difluoromethylation of Cyclohexanones

Transition metal catalysis provides a versatile platform for the functionalization of cyclohexanones. Palladium, copper, and nickel catalysts have been employed in various cross-coupling reactions to introduce fluorinated groups. nih.gov For the synthesis of this compound, a plausible approach involves the use of a pre-functionalized cyclohexanone, such as 4-halocyclohexanone, in a cross-coupling reaction with a difluoromethyl source. For instance, a palladium-catalyzed reaction of 4-iodocyclohexanone (B109421) with a difluoromethylating agent could potentially yield the target compound.

Another strategy involves the catalytic difluoromethylation of a cyclohexanone derivative, such as a silyl enol ether. Transition metal catalysts can facilitate the reaction between the silyl enol ether of cyclohexanone and a difluoromethyl radical precursor.

Radical-Mediated Synthetic Pathways

Radical-based methods offer a powerful alternative for the synthesis of this compound. The generation of a difluoromethyl radical, typically through photoredox catalysis or with a radical initiator, allows for its addition to a suitable cyclohexene (B86901) derivative. For example, the radical addition of a CF2H source to cyclohexenone could lead to the formation of the desired product, although regioselectivity might be a challenge.

A more controlled approach could involve the use of a cyclohexanone enamine. The reaction of an enamine derived from cyclohexanone with a difluoromethyl radical source can lead to the formation of an α-difluoromethylated iminium ion, which upon hydrolysis would yield the corresponding ketone. researchgate.net

Table 2: Examples of Radical-Mediated Difluoromethylation

Substrate TypeDifluoromethyl SourceCatalyst/InitiatorProduct TypeReference
AlkenesCF₂HSO₂NaVisible light, photocatalystDifluoromethylated alkanes google.com
HeteroarenesZn(SO₂CF₂H)₂t-BuOOHDifluoromethylated heteroarenes
Enol SilanesHu's ReagentVisible light, photocatalystα-Difluoromethyl ketones cardiff.ac.uk
AlkenesBrCF₂PO(OEt)₂Visible light, Hantzsch esterHydrophosphonodifluoromethylated alkanes nih.gov

Electrochemical Methods for Difluoromethylation

Electrochemical synthesis represents a green and efficient alternative for generating reactive species. google.com In the context of difluoromethylation, electrochemical methods can be used to generate difluoromethyl radicals from inexpensive and readily available sources like sodium difluoromethanesulfinate (CF2HSO2Na). google.comacs.org These electrochemically generated radicals can then react with suitable substrates. For instance, the electrochemical reaction of CF2HSO2Na with a cyclohexene derivative could potentially lead to the formation of this compound through a radical addition mechanism. While direct examples for cyclohexanone are limited, the electrochemical difluoromethylation of other cyclic and acyclic systems has been demonstrated, suggesting the feasibility of this approach. acs.org

Enantioselective and Diastereoselective Synthesis of Related Fluorinated Cyclohexanone Analogues

The introduction of fluorine atoms into cyclic ketones can profoundly influence their chemical and biological properties. Consequently, the development of synthetic methods that control the stereochemistry of these fluorinated analogues is of significant interest. While literature directly addressing the enantioselective and diastereoselective synthesis of this compound is specific, a broader look at related fluorinated cyclohexanone analogues provides valuable insights into the methodologies that could be adapted for this target molecule.

Chiral Auxiliary-Assisted Syntheses

Chiral auxiliaries are powerful tools for inducing stereoselectivity in chemical transformations. sigmaaldrich.com These optically pure compounds are temporarily incorporated into a substrate, direct the stereochemical outcome of a subsequent reaction, and are then removed to afford the enantiomerically enriched product. sigmaaldrich.com In the context of fluorinated cyclohexanones, chiral auxiliaries can be employed to control the diastereoselective introduction of fluorine or other substituents.

One common strategy involves the use of chiral auxiliaries derived from amino acids, such as Evans oxazolidinones or sulfur-based auxiliaries. collectionscanada.gc.cascielo.org.mx For instance, a prochiral cyclohexanone could be derivatized with a chiral auxiliary to form a chiral enamine or enolate. Subsequent fluorination of this intermediate would proceed with facial selectivity dictated by the steric and electronic properties of the auxiliary. The choice of the auxiliary and the reaction conditions are critical for achieving high diastereoselectivity.

Fluorinated chiral auxiliaries, such as those derived from trifluoromethylated oxazolidines (FOX), have also been developed. cyu.fr These auxiliaries can enhance the stereoselectivity of reactions like alkylation, hydroxylation, or fluorination of amide enolates through fluorine-metal interactions that rigidify the transition state. cyu.fr This approach offers a promising avenue for the asymmetric synthesis of fluorinated cyclohexanone derivatives.

Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis

Chiral AuxiliaryTypeTypical Application
Evans OxazolidinonesAmino acid-derivedAsymmetric alkylations, aldol (B89426) reactions
(S)-(-)-1-PhenylethylamineChiral amineFormation of chiral imines/enamines
(R)-(+)-2-Methyl-2-propanesulfinamideSulfinamideSynthesis of chiral amines
Trifluoromethylated Oxazolidines (FOX)Fluorinated heterocyclicAlkylation, hydroxylation, fluorination

Asymmetric Catalysis in Cyclohexanone Functionalization

Asymmetric catalysis offers a more atom-economical and elegant approach to enantioselective synthesis compared to the use of stoichiometric chiral auxiliaries. cas.cnnih.gov This field has witnessed significant advancements, with several catalytic systems being successfully applied to the functionalization of cyclohexanones.

Organocatalysis, in particular, has emerged as a powerful tool for the asymmetric fluorination of ketones. Chiral primary amines, often derived from cinchona alkaloids, can catalyze the enantioselective Michael/aldol cascade reactions between α,β-unsaturated enones and compounds like 4,4,4-trifluoroacetoacetates to construct β-CF3-cyclohexanones with high enantioselectivity (92-99% ee) and in good yields (81-99%). nih.gov

A dual-catalysis approach, combining chiral anion phase-transfer catalysis with enamine catalysis, has been successfully employed for the asymmetric fluorination of α-branched cyclohexanones. acs.orgnih.govacs.orgnih.gov In this system, a chiral phosphate (B84403) anion activates the electrophilic fluorine source (e.g., Selectfluor), while a chiral amino acid derivative forms a chiral enamine with the cyclohexanone. nih.govacs.orgnih.gov This synergistic activation leads to high enantioselectivities in the formation of quaternary fluorine-containing stereocenters. acs.orgnih.govacs.orgnih.gov

Table 2: Asymmetric Catalytic Fluorination of Cyclohexanone Derivatives

Catalyst SystemSubstrate TypeFluorinating AgentKey Featuresee (%)
Cinchona alkaloid-based primary aminesα,β-Unsaturated enones & 4,4,4-trifluoroacetoacetates-Michael/aldol cascade92-99 nih.gov
Chiral Anion Phase-Transfer & Enamine Catalysisα-Branched cyclohexanonesSelectfluorDual catalytic cyclesHigh acs.orgnih.gov

Sustainable and Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. scribd.comnih.gov Applying these principles to the synthesis of this compound is crucial for developing environmentally responsible manufacturing processes.

Atom Economy and Process Efficiency

Atom economy, a concept developed by Barry Trost, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. nih.govresearchgate.net Reactions with high atom economy are inherently "greener" as they generate less waste. Catalytic reactions, for instance, are highly desirable from an atom economy perspective as the catalyst is used in small amounts and is not consumed in the reaction. nih.govresearchgate.net

In the context of synthesizing this compound, pursuing catalytic routes for difluoromethylation and cyclization would significantly improve the atom economy compared to stoichiometric methods. For example, a dirhodium-catalyzed enyne cycloisomerization has been shown to be an atom-economic method for constructing chiral difluoromethylated cyclopropanes, a strategy that could potentially be adapted for cyclohexanone synthesis. nih.govresearchgate.net

Process efficiency goes beyond atom economy to consider factors such as reaction yield, energy consumption, and the ease of product isolation and purification. One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, can significantly enhance process efficiency by reducing the need for intermediate purification steps, thereby saving solvents and energy. mdpi.com

Utilization of Environmentally Benign Solvents and Conditions

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction mixture and contribute significantly to waste generation and environmental pollution. scielo.org.mxacs.orglookchem.com The ideal green solvent is non-toxic, non-flammable, readily available from renewable resources, and easily recyclable.

For the synthesis of this compound, exploring the use of alternative solvents such as water, supercritical fluids, or ionic liquids could offer significant environmental benefits over traditional volatile organic compounds. For instance, the use of ethanol (B145695) as a solvent has been shown to be environmentally advantageous in the palladium-catalyzed asymmetric fluorination of β-ketoesters. acs.org Microwave-assisted synthesis, often in combination with greener solvents like glycerol, can also lead to shorter reaction times and improved energy efficiency.

Table 3: Green Chemistry Metrics and their Application

Green Chemistry PrincipleApplication in Synthesis of this compound
Waste Prevention Designing synthetic routes with high yields and selectivity to minimize byproducts. nih.gov
Atom Economy Employing catalytic methods and reactions that maximize the incorporation of starting materials into the final product. nih.govresearchgate.net
Less Hazardous Chemical Syntheses Using and generating substances that possess little or no toxicity to human health and the environment. scribd.com
Safer Solvents and Auxiliaries Replacing volatile organic solvents with water, bio-based solvents, or solvent-free conditions. scielo.org.mxacs.orglookchem.com
Design for Energy Efficiency Conducting reactions at ambient temperature and pressure; utilizing microwave or photochemical methods. nih.gov
Use of Renewable Feedstocks Exploring starting materials derived from renewable resources.
Reduce Derivatives Minimizing the use of protecting groups to reduce the number of synthetic steps.
Catalysis Utilizing catalytic reagents over stoichiometric ones to improve atom economy and reduce waste. acs.orgnih.govacs.orgnih.gov

Chemical Reactivity and Transformations of 4 Difluoromethyl Cyclohexan 1 One

Reactions Involving the Carbonyl Functionality

The carbonyl group is a key site for a variety of chemical reactions, including nucleophilic additions, reductions, oxidations, and condensation reactions.

Nucleophilic Addition Reactions

The electrophilic carbon of the carbonyl group in 4-(difluoromethyl)cyclohexan-1-one is susceptible to attack by various nucleophiles. These reactions are fundamental to constructing more complex molecular architectures.

One significant class of nucleophilic additions involves organometallic reagents. For instance, the addition of the trifluoromethyl anion (CF3-), generated from reagents like trifluoromethyl phenyl sulfone, to the carbonyl group can occur. While this reaction proceeds in high yields with non-enolizable ketones, the presence of enolizable protons in this compound can lead to competing aldol (B89426) reactions, potentially lowering the yield of the desired trifluoromethylated alcohol. cas.cn

Another important reaction is the formation of acetals, which can serve as protecting groups for the ketone functionality. Aldehydes and ketones react reversibly with two equivalents of an alcohol in the presence of an acid catalyst to form acetals. libretexts.org For example, cyclohexanone (B45756) reacts with methanol (B129727) in the presence of hydrochloric acid to yield the corresponding dimethyl acetal. libretexts.org This type of reaction can be used to protect the ketone group in this compound while other transformations are carried out on the molecule. libretexts.org

Difluoromethylation of the carbonyl oxygen can also be achieved. The reaction of ketones with in-situ generated difluorocarbene can lead to the formation of difluoromethyl enol ethers. nih.gov This transformation typically involves a nucleophilic attack of the carbonyl oxygen on the difluorocarbene, followed by a protonation-deprotonation sequence. nih.gov

The table below summarizes representative nucleophilic addition reactions involving the carbonyl group.

Reactant(s)Reagent(s)Product TypeNotes
KetoneTrifluoromethyl phenyl sulfone, tBuOKTrifluoromethylated alcoholCan be complicated by competing aldol reactions with enolizable ketones. cas.cn
Ketone, Alcohol (2 equiv.)Acid catalyst (e.g., HCl)AcetalReversible reaction; used for protecting the carbonyl group. libretexts.org
KetoneTMSCF₂Br, KFHFDifluoromethyl enol etherProceeds via in-situ generation of difluorocarbene. nih.gov

Reduction and Oxidation Chemistry

The carbonyl group of this compound can be reduced to a hydroxyl group or completely to a methylene (B1212753) group, and the adjacent α-carbon can be oxidized.

Reduction: The Wolff-Kishner reduction provides a method to deoxygenate the carbonyl group, converting the ketone into the corresponding hydrocarbon, 1-(difluoromethyl)cyclohexane. This reaction involves treating the ketone with hydrazine (B178648) to form a hydrazone, which is then heated with a strong base. libretexts.org

Oxidation: While direct oxidation of the ketone itself is not typical, the α-position to the carbonyl can be oxidized. For instance, α-fluorination can be achieved using electrophilic fluorinating agents like Selectfluor®. This reaction proceeds through the enol or enolate form of the ketone and introduces a fluorine atom at the α-carbon. sapub.org The reactivity in such reactions can be influenced by both steric and electronic effects. sapub.org

The table below details common reduction and oxidation reactions.

Reaction TypeReagent(s)Product
Wolff-Kishner ReductionHydrazine (H₂NNH₂), Base (e.g., KOH)1-(Difluoromethyl)cyclohexane
α-FluorinationSelectfluor®2-Fluoro-4-(difluoromethyl)cyclohexan-1-one

Condensation and Annulation Reactions

The presence of α-protons in this compound allows it to participate in condensation reactions, leading to the formation of new carbon-carbon bonds and ring systems.

Condensation Reactions: The Claisen condensation involves the reaction of the ketone's enolate with an ester, such as methyl trifluoroacetate, in the presence of a base like sodium methoxide. sapub.org This reaction leads to the formation of a β-diketone.

Annulation Reactions: The Robinson annulation is a powerful two-step method for forming a new six-membered ring. masterorganicchemistry.compressbooks.pubfiveable.melibretexts.orglibretexts.org It begins with a Michael addition of an enolate to an α,β-unsaturated ketone, which creates a 1,5-diketone. masterorganicchemistry.compressbooks.pubfiveable.melibretexts.orglibretexts.org This intermediate then undergoes an intramolecular aldol condensation to yield a cyclohexenone derivative. masterorganicchemistry.compressbooks.pubfiveable.melibretexts.orglibretexts.org this compound can potentially serve as the enolate donor in such a sequence. The presence of a cyclic, six-membered α,β-unsaturated ketone in a target molecule often suggests that a Robinson annulation could be used in its synthesis. libretexts.org

The following table outlines key condensation and annulation reactions.

Reaction NameReactant(s)Reagent(s)Product Type
Claisen CondensationKetone, Methyl trifluoroacetateSodium methoxideβ-Diketone
Robinson AnnulationKetone (as enolate donor), α,β-Unsaturated ketoneBaseCyclohexenone derivative

Reactions of the Cyclohexanone Ring System

The cyclohexanone ring, influenced by the difluoromethyl substituent, can undergo functionalization at the α-position and potentially ring modifications.

Alpha-Functionalization and Substitution Reactions

The α-carbons adjacent to the carbonyl group are activated and can be functionalized through various reactions.

As mentioned previously, electrophilic fluorination using reagents like Selectfluor® can introduce a fluorine atom at the α-position. sapub.org The reaction proceeds through an enol or enolate intermediate. sapub.org The regioselectivity of this reaction can be influenced by the steric and electronic properties of the substituents on the ring.

Conjugate nucleophilic addition, or Michael addition, is another important reaction for α,β-unsaturated ketones. libretexts.org While this compound itself is not an α,β-unsaturated ketone, it can be converted to one through an appropriate dehydrogenation or condensation reaction. Once formed, these systems can react with a wide range of nucleophiles that add to the β-carbon. libretexts.org

The table below summarizes α-functionalization reactions.

Reaction TypeReagent(s)ProductNotes
Electrophilic α-FluorinationSelectfluor®2-Fluoro-4-(difluoromethyl)cyclohexan-1-oneProceeds via an enol or enolate intermediate. sapub.org
Michael Addition (on derived α,β-unsaturated ketone)Various nucleophilesβ-Substituted cyclohexanoneRequires prior formation of the α,β-unsaturated system. libretexts.org

Ring Modification and Rearrangement Pathways

While specific examples of ring modifications and rearrangements for this compound are not extensively detailed in the provided context, the general principles of cyclohexanone chemistry suggest potential pathways. Angucyclinones, a class of natural products, sometimes feature modified D-rings that are non-aromatic, indicating that such transformations are possible in complex systems. frontiersin.org Ring-opening and ring-contraction reactions can also occur under specific conditions, often promoted by strain or the presence of specific functional groups.

Further research would be needed to explore the specific ring modification and rearrangement pathways available to this compound.

Transformations of the Difluoromethyl Group

The difluoromethyl (-CHF2) group is a unique functional moiety that significantly influences the physicochemical properties of a molecule. alfa-chemistry.com It is considered a bioisostere of hydroxyl, thiol, or amine groups and can act as a lipophilic hydrogen bond donor. alfa-chemistry.comcas.cnnih.gov The chemical behavior of the -CHF2 group in this compound is dictated by the strong carbon-fluorine bonds and the acidic nature of its single hydrogen atom, influenced by the adjacent electron-withdrawing fluorine atoms. alfa-chemistry.comrsc.org

The stability of the difluoromethyl group is a key consideration in its chemical transformations. The carbon-fluorine bond is exceptionally strong, with a bond dissociation energy up to 130 kcal/mol, rendering the group generally stable. rsc.org However, its reactivity can be modulated by the surrounding chemical environment, particularly under strong acidic or basic conditions. acs.orgrsc.org

Stability under Acidic and Basic Conditions: Research into the stability of various fluoroalkyl groups on aromatic rings has shown that the difluoromethyl group can be sensitive to certain conditions. rsc.org While generally stable, the C-F bonds of a difluoromethyl group attached to a pyrrole (B145914) ring, for example, have been shown to be labile under hydrolytic conditions, a process that can be accelerated by electron-withdrawing groups on the ring. rsc.org In the context of this compound, the electron-withdrawing nature of the ketone's carbonyl group could potentially influence the stability of the -CHF2 group, although it is generally expected to be robust under moderately acidic or basic environments. The presence of two fluorine atoms increases the electrophilicity of the adjacent carbonyl carbon in fluoromethyl ketones, making it more susceptible to nucleophilic attack compared to non-fluorinated ketones. nih.gov

Hydrolysis of trifluoromethyl groups to carboxylic acids has been achieved using strong acidic conditions, such as fuming sulfuric acid and boric acid. rsc.orgnih.gov While more resistant, the difluoromethyl group could potentially undergo similar transformations under forcing conditions.

Reactivity of the C-H Bond: The acidity of the hydrogen atom in the -CHF2 group is a crucial aspect of its reactivity. This proton can be abstracted by a strong base to generate a difluoromethyl anion. acs.org However, the acidity of an alkyl-CF2H group is generally low. acs.org The resulting anion is often unstable and can eliminate a fluoride (B91410) ion. acs.org To overcome this, combinations of strong bases and Lewis acids can be used to deprotonate Ar-CF2H groups and stabilize the resulting ArCF2− fragment, enabling it to act as a nucleophile in subsequent reactions. acs.org A similar strategy could potentially be applied to this compound to generate a nucleophilic center for C-C bond formation.

The table below summarizes the expected stability and reactivity of the difluoromethyl group under various conditions.

ConditionExpected Stability/Reactivity of the -CHF2 groupReference
Neutral/Aqueous Generally stable, though the ketone may undergo hydration. sapub.org
Strong Acid (e.g., H₂SO₄/H₃BO₃) Potential for slow hydrolysis to a formyl or carboxyl group under harsh conditions. rsc.orgnih.gov
**Strong Base (e.g., KN(iPr)₂) **Deprotonation to form a transient difluoromethyl anion, which may be unstable. acs.org
Strong Base + Lewis Acid Formation of a stabilized difluoromethyl anion, enabling nucleophilic reactions. acs.org
Reductive Conditions (e.g., NaBH₄) The -CHF2 group is stable; the ketone is reduced to a hydroxyl group. cas.cn
Oxidative Conditions The -CHF2 group is generally resistant to oxidation.

This table is based on general principles of fluoroalkyl chemistry; specific reactivity for this compound may vary.

While the difluoromethyl group is often installed as a stable, terminal functional group, several methods exist for its derivatization and interconversion, primarily by leveraging the reactivity of its C-H bond or through transformations that involve the C-F bonds. acs.orgacs.org

Nucleophilic Difluoromethylation: One of the key transformations involves the deprotonation of the -CHF2 group to form a nucleophilic species. The combination of a strong Brønsted superbase with a weak Lewis acid can effectively generate stabilized ArCF2- synthons from ArCF2H precursors. acs.org These synthons are highly reactive and can participate in reactions with a wide array of electrophiles, including imines, aldehydes, and disulfides, to form new carbon-carbon and carbon-heteroatom bonds. acs.org Applying this to this compound, after protecting the ketone, could allow for the generation of a nucleophilic difluorinated cyclohexane (B81311) derivative capable of further functionalization.

Conversion to a Difluoromethylene Group: The difluoromethyl group can be a precursor to a gem-difluoroalkene. For instance, (phenylsulfonyl)difluoromethylated carbinols can be converted to 1,1-difluoroalkenes via Julia olefination. cas.cn This suggests a potential pathway where the ketone of this compound is first reduced to an alcohol, which is then transformed, and a subsequent reaction manipulates the -CHF2 group to form a difluoromethylene (=CF2) moiety attached to the cyclohexane ring.

Conversion of Trifluoromethyl to Difluoromethyl: Recent advancements have shown that a trifluoromethyl group can be selectively converted to a difluoromethyl group. chemrxiv.orgresearchgate.net This defluorinative functionalization can proceed via a difluoromethyl anion intermediate. chemrxiv.org While this represents the reverse of building up from a difluoromethyl group, it highlights the possibility of interconverting between these fluorinated moieties.

The following table outlines potential derivatization and interconversion reactions for the difluoromethyl group, based on methodologies developed for analogous structures.

TransformationReagents/ConditionsProduct TypeReference
Deprotonation/Alkylation 1. Strong Base (e.g., KN(iPr)₂) + Lewis Acid (e.g., B₃N₃Me₆) 2. Electrophile (E+)R-CF₂-E acs.org
Hydrolysis (Forced) Fuming H₂SO₄, H₃BO₃R-C(=O)OH rsc.orgnih.gov
Conversion to Difluorocarbene Strong base (e.g., KOH) under specific conditions.R-H + [:CF₂] nih.govcas.cn
Reductive Desulfonylation If derived from a sulfone precursor, reduction can yield the -CHF₂ group.R-CHF₂ cas.cn

This table presents potential transformations based on general reactivity; specific application to this compound would require experimental validation.

Applications of 4 Difluoromethyl Cyclohexan 1 One As a Synthetic Intermediate

Building Block for Complex Organic Molecules

As a bifunctional molecule, 4-(difluoromethyl)cyclohexan-1-one serves as a foundational component for the assembly of intricate molecular architectures. The cyclohexane (B81311) ring provides a three-dimensional framework, while the ketone and difluoromethyl groups offer handles for a wide range of chemical reactions. This allows for the systematic construction of complex structures with controlled stereochemistry and functionality.

The ketone group in this compound is a key reactive site for the synthesis of various fluorinated heterocyclic compounds. Through condensation and cycloaddition reactions, this versatile intermediate can be converted into a range of heterocyclic systems, which are prevalent in many biologically active molecules.

One common approach is the reaction with binucleophilic reagents. For instance, reaction with hydrazine (B178648) or its derivatives can lead to the formation of pyrazole-type structures. pressbooks.publumenlearning.comlibretexts.orgpearson.comlibretexts.org Similarly, multicomponent reactions like the Gewald reaction, which involves the condensation of a ketone, a cyanoester, and elemental sulfur, can be employed to synthesize substituted 2-aminothiophenes. wikipedia.orgorganic-chemistry.orgmdpi.comresearchgate.net

The following table illustrates potential heterocyclic syntheses starting from this compound based on established synthetic methodologies.

Heterocycle TypePotential ReagentsReaction NameResulting Scaffold
Thiopheneα-cyanoester, sulfur, baseGewald Reaction2-Aminothiophene derivative
Pyrazole (B372694)Hydrazine hydrate-Fused pyrazole derivative
PyrimidineUrea or thiourea, ethyl acetoacetateBiginelli ReactionDihydropyrimidinone derivative
Pyridineβ-enaminone, ammonium (B1175870) acetateHantzsch Pyridine SynthesisDihydropyridine derivative

This table presents potential applications based on known chemical reactions of ketones.

Spirocyclic and polycyclic frameworks are of significant interest in medicinal chemistry due to their rigid structures and three-dimensional diversity. The ketone functionality of this compound provides a key anchor point for the construction of such complex scaffolds.

Spirocycles can be assembled through reactions that form a new ring at the carbonyl carbon. For example, a [3+2] cycloaddition reaction with an azomethine ylide could potentially lead to the formation of a spiro-pyrrolidine ring system. ua.esresearchgate.net Furthermore, tandem reactions, such as a Michael addition followed by an intramolecular aldol (B89426) condensation, can be envisioned to construct spiro[cyclohexane-indolinone] scaffolds. nih.gov

The table below outlines some potential strategies for the synthesis of spirocyclic systems from this compound.

Spirocyclic SystemPotential Synthetic StrategyKey Reaction Type(s)
Spiro-pyrrolidineReaction with N-benzyl azomethine ylide[3+2] Cycloaddition
Spiro-oxindoleReaction with an olefinic oxindole (B195798) and a dialdehydeMichael/Aldol Cascade
Spiro-hydantoinBucherer-Bergs reaction with KCN and (NH₄)₂CO₃Strecker/Hydantoin Synthesis
Spiro-lactoneReaction with a Reformatsky reagentReformatsky Reaction/Lactonization

This table illustrates potential synthetic routes based on established methodologies for spirocycle synthesis.

Precursor in the Development of New Organic Materials

Fluorinated compounds are crucial in the development of advanced organic materials, particularly in the field of liquid crystals. The introduction of fluorine atoms can significantly influence properties such as dielectric anisotropy and viscosity. Derivatives of 4,4-difluorocyclohexane have been shown to be suitable for use in nematic liquid crystal mixtures. researchgate.net The synthesis of such materials often starts from a ketone precursor, highlighting the potential of this compound as a key intermediate in this field.

Role in the Synthesis of Agrochemical Intermediates

The difluoromethyl group is a common motif in modern agrochemicals, particularly fungicides, as it can enhance metabolic stability and binding affinity to target enzymes. nih.govnih.govgoogle.comgoogle.com Several successful fungicides incorporate a difluoromethyl-substituted pyrazole ring. The synthesis of such compounds often involves the cyclization of a fluorinated building block. Given the reactivity of its ketone group, this compound could serve as a precursor to difluoromethyl-containing heterocyclic intermediates for the agrochemical industry. For example, a patent for the fungicide isoflucypram (B6594648) describes a molecule containing a difluoromethyl-pyrazole carboxamide structure, underscoring the importance of this functional group in modern crop protection agents. google.com

Contribution to Advanced Fine Chemical Manufacturing

The production of complex, high-value chemicals often relies on the availability of versatile and selectively reactive building blocks. This compound fits this description, offering two distinct points for chemical modification. The conversion of a carbonyl group to a difluoromethylene group is a key transformation in fine chemical manufacturing, often achieved using reagents like sulfur tetrafluoride (SF₄). organic-chemistry.org The presence of a pre-installed difluoromethyl group in this compound provides a strategic advantage, streamlining synthetic routes to more complex fluorinated targets. Its role as a readily available, functionalized cyclohexane derivative makes it a valuable component in the toolbox for custom synthesis and the large-scale production of specialized chemicals.

Advanced Spectroscopic and Computational Methodologies for Characterization and Understanding

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 4-(difluoromethyl)cyclohexan-1-one, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its molecular framework. rsc.orgnih.gov

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays signals corresponding to the various protons in the cyclohexanone (B45756) ring and the difluoromethyl group. The chemical shifts are influenced by the electron-withdrawing nature of the carbonyl group and the fluorine atoms. youtube.com The protons on the carbons adjacent to the carbonyl group (C2 and C6) are expected to be deshielded and appear at a lower field compared to the other ring protons. The proton of the difluoromethyl group (-CHF₂) typically appears as a triplet due to coupling with the two equivalent fluorine atoms.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon (C=O) is highly deshielded and appears at a characteristic downfield chemical shift. The carbon of the difluoromethyl group (CHF₂) shows a distinct triplet due to the one-bond coupling with the two fluorine atoms. The signals for the cyclohexyl ring carbons are also observed, with their chemical shifts influenced by their proximity to the carbonyl and difluoromethyl groups. rsc.org

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is crucial for confirming the presence and environment of the fluorine atoms. For this compound, the spectrum typically shows a doublet for the two equivalent fluorine atoms of the -CHF₂ group, arising from coupling to the adjacent proton. The chemical shift of the fluorine atoms provides information about their electronic environment. rsc.orgcolorado.edu

Table 1: Predicted and Experimental NMR Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)Experimental Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
¹HData not availableData not availableData not availableData not available
¹³CData not availableData not availableData not availableData not available
¹⁹FData not availableData not availableData not availableData not available

Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity of atoms within a molecule and for elucidating its stereochemistry. omicsonline.org

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons in the cyclohexanone ring, helping to trace the proton-proton connectivity throughout the carbon framework.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate the chemical shifts of protons directly attached to carbon atoms. An HSQC or HMQC spectrum of this compound would definitively link each proton signal to its corresponding carbon signal in the ring and the difluoromethyl group. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the position of the difluoromethyl group on the cyclohexanone ring by observing correlations between the difluoromethyl proton and the C3, C4, and C5 carbons of the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments can provide information about the spatial proximity of protons, which is crucial for determining the stereochemistry of the molecule, such as the relative orientation (axial or equatorial) of the difluoromethyl group on the cyclohexane (B81311) ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Methods

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a strong absorption band characteristic of the carbonyl (C=O) stretching vibration, typically in the region of 1700-1725 cm⁻¹. rsc.org Strong bands corresponding to the C-F stretching vibrations of the difluoromethyl group would also be prominent, usually appearing in the 1000-1200 cm⁻¹ region. Other bands corresponding to C-H stretching and bending vibrations of the cyclohexane ring would also be present. rsc.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. aps.org The C=O stretch is also observable in the Raman spectrum. The symmetric C-F stretching vibrations may be particularly strong in the Raman spectrum.

Table 2: Characteristic Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Experimental Frequency (cm⁻¹)
C=O Stretch1700 - 1725Data not available
C-F Stretch1000 - 1200Data not available
C-H Stretch2850 - 3000Data not available
C-H Bend1350 - 1470Data not available

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. libretexts.org

For this compound (C₇H₁₀F₂O), the molecular weight is approximately 148.15 g/mol . uni.lu In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 148. The fragmentation of the molecule would likely involve the loss of small neutral molecules or radicals. nih.govnsf.gov Common fragmentation pathways for cyclic ketones include α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement. The presence of the difluoromethyl group would also influence the fragmentation, potentially leading to the loss of CHF₂ or related fragments. nih.govcas.cn Predicted collision cross-section values for various adducts of the molecule have been calculated. uni.lu

Table 3: Predicted Mass Spectrometry Data for this compound

Ionm/z (mass-to-charge ratio)Predicted Collision Cross Section (CCS) (Ų)
[M+H]⁺149.07726127.5
[M+Na]⁺171.05920133.6
[M-H]⁻147.06270128.0
[M]⁺148.06943120.4

Data sourced from PubChemLite. uni.lu

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and the conformation of the cyclohexanone ring. researchgate.netresearchgate.net This technique would also reveal the packing of the molecules in the crystal lattice. mdpi.com While specific crystallographic data for this compound was not found, it is a powerful tool that could be applied. nih.govucl.ac.uk

Computational Chemistry and Theoretical Investigations

Computational chemistry provides valuable insights into the structure, properties, and reactivity of molecules. google.comfrontiersin.org Methods like Density Functional Theory (DFT) can be used to:

Predict Spectroscopic Data: Calculate theoretical NMR chemical shifts, IR and Raman vibrational frequencies, and UV-Vis absorption spectra. nih.gov These calculated values can be compared with experimental data to confirm structural assignments.

Determine Conformational Preferences: Investigate the relative energies of different conformations of the molecule, such as chair and boat conformations of the cyclohexane ring, and the preferred orientation (axial vs. equatorial) of the difluoromethyl substituent.

Analyze Electronic Structure: Provide information about the distribution of electron density, molecular orbitals (HOMO and LUMO), and electrostatic potential, which helps in understanding the molecule's reactivity. nih.gov

These computational studies complement experimental data, providing a deeper understanding of the molecule's properties at an atomic level.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a standard and powerful tool in chemistry for investigating the electronic structure of molecules. researchgate.netacademie-sciences.fr This quantum mechanical modeling method allows for the calculation of various electronic properties that are key to understanding a molecule's reactivity. academie-sciences.fr The theory is based on the principle that the ground-state energy of a many-electron system can be determined from its electron density, which is a function of only three spatial coordinates, making it computationally more feasible than traditional wavefunction-based methods for larger systems. academie-sciences.fr

DFT calculations can provide valuable information about the distribution of electrons within a molecule, highlighting regions that are electron-rich or electron-deficient. This is often visualized through an electrostatic potential (ESP) map, where different colors represent varying levels of electrostatic potential on the electron density surface. Such maps are instrumental in predicting how a molecule will interact with other reagents, with electron-rich areas being susceptible to electrophilic attack and electron-poor regions being prone to nucleophilic attack.

Furthermore, DFT allows for the calculation of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter that provides insight into the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Various reactivity indices, such as electronegativity, chemical hardness, and softness, can also be derived from DFT calculations, offering a quantitative measure of a molecule's reactivity. academie-sciences.fr While specific DFT calculations detailing the electronic structure and reactivity indices for this compound are not extensively available in the reviewed literature, the application of these computational methods would be invaluable for predicting its behavior in chemical reactions. For instance, the electron-withdrawing nature of the difluoromethyl group is expected to influence the electron density around the carbonyl group, which could be precisely quantified by DFT.

Conformational Analysis and Energetics

For this compound, the difluoromethyl group can be in either the equatorial or axial position. The chair conformation with the substituent in the equatorial position is generally more stable due to the avoidance of steric strain from 1,3-diaxial interactions. sapub.orglibretexts.org These interactions arise from the steric repulsion between an axial substituent and the axial hydrogens on the same side of the ring. sapub.org

Experimental studies using dynamic 19F NMR spectroscopy have been conducted to determine the conformational free energies (A-values) for various fluorinated substituents on a cyclohexane ring. These studies have provided a precise measure of the energetic preference for the equatorial position. researchgate.net For the difluoromethyl group (CHF2), the A-value has been determined, offering a quantitative insight into the conformational equilibrium of molecules like this compound. researchgate.net Theoretical calculations on related fluorinated methylcyclohexanes have corroborated these experimental findings, showing a non-linear correlation between the degree of fluorination and the axial-equatorial energy difference. nih.gov

Conformational Free Energy (A-value) for the Difluoromethyl Group
SubstituentA-value (kcal/mol)Method
-CF2H1.85Dynamic 19F NMR Spectroscopy researchgate.net

The A-value of 1.85 kcal/mol for the difluoromethyl group indicates a strong preference for this group to occupy the equatorial position in the chair conformation of the cyclohexane ring. This preference will dictate the predominant ground-state geometry of this compound and will have a significant impact on its reactivity, as the accessibility of the reactive sites can be influenced by the substituent's orientation.

Simulation of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools for elucidating the detailed pathways of chemical reactions, including the identification of transient intermediates and high-energy transition states. rsc.org For this compound, a key reaction of interest is the nucleophilic addition to the carbonyl group. The stereochemical outcome of such reactions is highly dependent on the direction of the nucleophilic attack, which can occur from either the axial or equatorial face of the cyclohexanone ring. academie-sciences.fr

Computational studies on the nucleophilic addition to substituted cyclohexanones have shown that the preferred trajectory of the nucleophile is not perpendicular to the plane of the carbonyl group but rather follows a specific angle known as the Bürgi-Dunitz trajectory. academie-sciences.fr The stereoselectivity of the addition is governed by a delicate balance of steric and electronic factors. researchgate.net Small nucleophiles generally favor axial attack, which is electronically preferred due to better orbital overlap with the π* orbital of the carbonyl group. academie-sciences.frresearchgate.net In contrast, bulky nucleophiles tend to attack from the less sterically hindered equatorial face. academie-sciences.fr

A plausible reaction mechanism for a related system involves a cascade of Michael additions to form highly substituted cyclohexanones. nih.govbeilstein-journals.org While not a direct simulation of a reaction with this compound, this illustrates the complexity of reactions that can be modeled. A typical computational workflow to study such a reaction would involve:

Geometry Optimization: The structures of the reactant(s), product(s), and any intermediates are optimized to find their lowest energy conformations.

Transition State Search: A search is performed to locate the transition state structure connecting the reactants and products (or intermediates). This is a first-order saddle point on the potential energy surface.

Frequency Calculation: Vibrational frequencies are calculated to confirm the nature of the stationary points (a minimum for reactants and products, and a single imaginary frequency for a transition state).

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to ensure that the located transition state correctly connects the desired reactant and product.

Mechanistic Investigations into Reactions Involving 4 Difluoromethyl Cyclohexan 1 One

Kinetic Studies and Reaction Rate Determination

Currently, there is a lack of specific kinetic data, such as reaction rates, rate constants, and reaction orders, for reactions involving 4-(difluoromethyl)cyclohexan-1-one. The determination of these parameters is crucial for understanding the factors that influence the speed of a reaction and for optimizing reaction conditions. For instance, in the synthesis of other fluorinated ketones, reaction times have been reported, but detailed kinetic modeling has not been a primary focus. beilstein-journals.org

Identification and Characterization of Reactive Intermediates

The identification of short-lived reactive intermediates is fundamental to elucidating a reaction mechanism. For the formation of similar difluoromethylated ketones, the involvement of difluorocarbene (:CF₂) as a key reactive intermediate has been proposed. beilstein-journals.org This highly reactive species is thought to be generated in situ and subsequently reacts with the ketone.

In the context of other fluorinated cyclic ketones, spectroscopic methods like 19F NMR have been employed to monitor reaction progress and infer the presence of intermediates such as enolates or hydrates. sapub.org However, specific spectroscopic data (e.g., NMR, IR, or mass spectrometry) that directly identifies and characterizes the transient species in reactions of this compound is not available. Mechanistic studies on the mechanochemical difluoromethylation of other ketones have utilized deuterium (B1214612) labeling experiments to probe the reaction pathway, suggesting an intermolecular protonation/deprotonation sequence following the initial attack of difluorocarbene. beilstein-journals.org

Elucidation of Catalytic Cycles and Active Species

While various catalytic systems are employed for difluoromethylation reactions, specific catalytic cycles for the synthesis or transformation of this compound have not been detailed. Research on gold(I)-catalyzed cycloadditions of 1,1-difluoroallenes has identified β-aurated, charge-localized difluoroallylic carbocations as key intermediates stabilized by the fluorine substituents. rsc.org This highlights the role of the catalyst in activating the fluorinated substrate.

In the broader context of asymmetric organocatalysis, cinchona alkaloids have been used to catalyze the synthesis of trifluoromethyl-substituted cyclohexanones, proceeding through a proposed Michael/aldol (B89426) cascade mechanism. nih.gov However, the active species and the precise catalytic cycle for reactions specifically involving this compound remain to be elucidated. The development of efficient catalytic systems relies on a thorough understanding of the catalyst's role in the reaction, including the nature of the active species and the elementary steps of the catalytic cycle.

Future Perspectives and Emerging Research Avenues

Exploration of Sustainable and Highly Efficient Catalytic Systems

The development of environmentally benign and efficient methods for synthesizing difluoromethylated compounds is a major focus of current research. Traditional methods often require harsh conditions or stoichiometric reagents, prompting a shift towards catalytic and more sustainable alternatives.

One of the most promising areas is photocatalysis . Direct C–H difluoromethylation using photocatalysis has emerged as a powerful and widely adopted strategy. bohrium.com These reactions often rely on the generation of the difluoromethyl radical (•CF₂H). rsc.org Researchers have developed sophisticated photocatalytic systems, such as those using covalent organic frameworks (COFs), that can achieve high yields (up to 91%) under mild conditions, including room temperature and visible light irradiation. acs.org These systems demonstrate high functional group tolerance and catalyst reusability, addressing key principles of green chemistry. acs.orgrsc.org A significant challenge lies in designing photocatalysts that can efficiently separate electron-hole pairs to facilitate both the generation of •CF₂H radicals and the production of reactive oxygen species, which are crucial for enhancing reaction efficiency. bohrium.com

Organocatalysis represents another sustainable approach. Organic Lewis bases, for instance, have been shown to activate the Si–CF₂H bond in reagents like Me₃SiCF₂H, enabling the direct difluoromethylation of ketones under very mild conditions. rsc.org Similarly, cinchona alkaloid amines have been employed as organocatalysts in the asymmetric synthesis of fluorinated cyclohexenones, achieving excellent stereoselectivity. nih.govmdpi.com These methods avoid the use of metal catalysts, reducing costs and environmental impact.

The table below summarizes and compares different catalytic approaches for difluoromethylation reactions relevant to the synthesis of structures like 4-(difluoromethyl)cyclohexan-1-one.

Catalytic System Catalyst Type Key Features Conditions Advantages Reference(s)
Photocatalysis Covalent Organic Frameworks (COFs)Dual active centers for efficient charge separation.Visible light, room temp.High yields (up to 91%), reusable catalyst, sustainable. acs.org
Organocatalysis Schwesinger's superbaseActivates Si–CF₂H bond.Mild conditions.Metal-free, high yields (42–99%). rsc.org
Organocatalysis Cinchona Alkaloid AminePromotes asymmetric Robinson annulation.One-pot synthesis.High enantioselectivity (up to 99% ee) and diastereoselectivity. nih.govmdpi.com
Metal Catalysis Silver(I)Catalyzes decarboxylative fluorination.Works with Selectfluor.Provides access to difluoromethylarenes via late-stage fluorination. nih.gov

Integration with Continuous Flow Chemistry for Scalable Synthesis

For the industrial application of this compound and its derivatives, scalable and safe synthesis protocols are essential. Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters, improved safety, and straightforward scalability. mdpi.comuc.pt

A notable development is the use of fluoroform (CHF₃), an inexpensive and abundant industrial byproduct, as a difluoromethylating agent in continuous flow systems. allfordrugs.comrsc.org While fluoroform is typically unreactive, flow reactors enable its use under optimized conditions of temperature and pressure, allowing for highly atom-efficient difluoromethylation of substrates like protected α-amino acids within short residence times (e.g., 20 minutes). allfordrugs.comrsc.org This approach exemplifies how flow chemistry can unlock the potential of underutilized reagents for sustainable and scalable synthesis.

Advantage of Flow Chemistry Description Relevance to Difluoromethylation Reference(s)
Enhanced Safety The small internal volume of reactors minimizes the risk associated with exothermic reactions or hazardous reagents.Fluorination reactions can be highly energetic; flow chemistry mitigates these risks. uc.pt
Scalability Production can be increased by running the system for longer periods or by "numbering up" (running multiple reactors in parallel).Facilitates the transition from laboratory-scale discovery to industrial-scale production of compounds like this compound. mdpi.comuc.pt
Process Control Precise control over temperature, pressure, residence time, and stoichiometry leads to higher reproducibility and yields.Crucial for selective difluoromethylation and minimizing side products. mdpi.com
Use of Gaseous Reagents Efficiently handles gas-liquid reactions under pressure.Enables the use of reagents like fluoroform (CHF₃) for atom-economical synthesis. allfordrugs.comrsc.org
Multi-step Synthesis Different reactors and purification modules can be coupled for a continuous, automated process from starting materials to the final product.Streamlines the synthesis of complex molecules incorporating the difluoromethyl group. uc.ptnih.gov

Development of Novel Reactivity Patterns for the Difluoromethyl Group

The difluoromethyl (–CF₂H) group is not merely a passive structural element; its unique electronic properties enable a diverse range of chemical reactivities. The strong polarization of the C-H bond, caused by the two electron-withdrawing fluorine atoms, makes the proton weakly acidic and allows the group to act as a lipophilic hydrogen bond donor. rsc.orgnih.govnih.govresearchgate.net This property is significant in medicinal chemistry, where the –CF₂H group can act as a bioisostere for hydroxyl (–OH), thiol (–SH), or amine (–NH₂) groups. rsc.orgnih.gov

Research has focused on harnessing the dual nature of the difluoromethyl group. It can participate in reactions as an electrophile, a nucleophile, or a radical, depending on the reaction conditions and the chosen reagents.

Nucleophilic Reactivity : While the difluoromethyl anion is inherently unstable, researchers have developed methods to generate and utilize it effectively. One approach involves using difluoromethyl sulfoximines, where the N-substituent can be tuned to switch the reagent's reactivity from electrophilic to nucleophilic, allowing for the diastereoselective difluoromethylation of ketones. bohrium.com Another strategy uses a combination of a strong base and a Lewis acid to deprotonate Ar–CF₂H compounds, forming stabilized Ar–CF₂⁻ synthons that can react with a wide array of electrophiles. acs.org

Radical Reactivity : The difluoromethyl radical (•CF₂H) is a key intermediate in many C-H functionalization reactions. rsc.org Unlike the more electrophilic trifluoromethyl radical (•CF₃), the •CF₂H radical is considered nucleophilic. nih.gov To enhance its electrophilicity for reactions with electron-rich substrates, the difluoromethyl reagent can be equipped with a removable electron-withdrawing group. nih.gov

Enhanced Carbonyl Electrophilicity : When attached to a carbonyl group, as in this compound, the –CF₂H group exerts a strong electron-withdrawing effect. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. nih.govunime.it This enhanced reactivity is exploited in the design of enzyme inhibitors, where the ketone forms a stable hemi(thio)ketal adduct with catalytic residues like cysteine or serine. nih.govnih.gov

Reactivity Mode Description Key Strategy / Observation Reference(s)
Hydrogen Bond Donor The polarized C-H bond allows the CF₂H group to engage in hydrogen bonding.Acts as a bioisostere for –OH, –SH, and –NH₂ groups in bioactive molecules. rsc.orgnih.govresearchgate.net
Nucleophilic Anion The CF₂H⁻ anion can be generated and used as a nucleophile, despite its inherent instability.Stabilized ArCF₂⁻ synthons can be formed using a Lewis acid/base approach; sulfoximines provide a tunable source. bohrium.comacs.org
Radical Intermediate The •CF₂H radical is a key intermediate in C-H difluoromethylation.Considered a nucleophilic radical; its electrophilicity can be increased with an auxiliary electron-withdrawing group. rsc.orgnih.gov
Activation of Adjacent Carbonyl The electron-withdrawing nature of the CF₂H group enhances the electrophilicity of a neighboring ketone.Makes the carbonyl carbon more reactive towards nucleophiles, a key feature for designing enzyme inhibitors. nih.govunime.it

Expansion of Synthetic Applications in Emerging Fields

The unique physicochemical properties imparted by the difluoromethyl group ensure that compounds like this compound are valuable building blocks for applications in several emerging fields, most notably medicinal chemistry and agrochemistry.

Enzyme Inhibitors : α,α-Difluoromethyl ketones (DFMKs) are being developed as inhibitors of cysteine and serine proteases, which are important drug targets. nih.govunime.itnih.gov The enhanced electrophilicity of the ketone facilitates covalent bond formation with the enzyme's active site.

Positron Emission Tomography (PET) Imaging : The development of user-friendly methods to introduce the ¹⁸F radioisotope into the difluoromethyl group is a key area of research. [¹⁸F]CF₂H-containing molecules can serve as radiotracers for PET imaging, a powerful non-invasive diagnostic tool in drug discovery and clinical settings. nih.govnih.gov

In agrochemistry , fluorinated compounds play a crucial role in the development of modern herbicides and fungicides. The –CF₂H group can enhance the biological activity and metabolic stability of these agents, leading to more effective and persistent crop protection solutions. nih.gov

The versatility of the difluoromethyl group suggests that its applications will continue to expand into materials science , where its unique electronic and steric properties could be harnessed to create novel polymers and functional materials.

Emerging Field Specific Application Role of the Difluoromethyl Group Reference(s)
Medicinal Chemistry Protease InhibitorsThe α,α-difluoromethyl ketone moiety acts as an "electrophilic warhead" that covalently binds to catalytic residues (e.g., cysteine). nih.govunime.itnih.gov
Medicinal Chemistry PET Imaging AgentsThe [¹⁸F]CF₂H group serves as a positron-emitting label for in vivo imaging, aiding in drug development and diagnostics. nih.govnih.gov
Medicinal Chemistry Bioisosteric ReplacementActs as a substitute for hydroxyl, thiol, or amine groups to improve metabolic stability, lipophilicity, and binding affinity. rsc.orgnih.govresearchgate.net
Agrochemistry Herbicides & FungicidesEnhances biological activity and metabolic stability, leading to more potent and effective crop protection agents. nih.gov

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